Cas no 2680819-06-9 (Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate)
Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28302808
- 2680819-06-9
- tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
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- Inchi: 1S/C21H32N2O5/c1-19(2,3)27-17(24)22(12-16-10-8-7-9-11-16)13-21(26)14-23(15-21)18(25)28-20(4,5)6/h7-11,26H,12-15H2,1-6H3
- InChI Key: GEAFJSPYCQAFDG-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)CC2C=CC=CC=2)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 392.23112213g/mol
- Monoisotopic Mass: 392.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79.3Ų
Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28302808-0.05g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-28302808-0.1g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-28302808-0.25g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-28302808-0.5g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28302808-1.0g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-28302808-2.5g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-28302808-5.0g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-28302808-10.0g |
tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate |
2680819-06-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 |
Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
Research Brief on Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (CAS: 2680819-06-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of azetidine derivatives as versatile building blocks in drug discovery. Among these, Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (CAS: 2680819-06-9) has emerged as a key intermediate in the synthesis of bioactive molecules. This research brief provides an overview of the latest studies involving this compound, focusing on its synthetic applications, pharmacological potential, and recent methodological innovations.
The compound, characterized by its unique azetidine scaffold and tert-butyl protecting groups, has been extensively utilized in the development of protease inhibitors and modulators of protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a precursor in the synthesis of novel HIV-1 protease inhibitors, showcasing improved binding affinity and metabolic stability compared to earlier generations of inhibitors. The researchers employed a combination of solid-phase peptide synthesis and solution-phase chemistry to incorporate this azetidine derivative into their target molecules.
In the realm of synthetic methodology, recent work has focused on optimizing the production of 2680819-06-9. A team at MIT developed a continuous flow chemistry approach that reduced the synthesis time from 48 hours to just 6 hours while maintaining a yield of over 85%. This advancement, published in Organic Process Research & Development, addresses previous challenges in scaling up production while controlling stereochemistry at the 3-hydroxy position of the azetidine ring.
Structural modifications of this compound have also shown promise in neurological applications. Research from the University of California, San Francisco, reported in ACS Chemical Neuroscience (2024) demonstrated that derivatives of 2680819-06-9 exhibit selective binding to σ-1 receptors, suggesting potential applications in neuropathic pain management and neurodegenerative diseases. The study utilized molecular docking simulations followed by in vitro validation to establish structure-activity relationships.
From a safety and pharmacokinetic perspective, recent preclinical studies have provided valuable data. A 2024 toxicology assessment published in Chemical Research in Toxicology found that the compound shows favorable ADME (absorption, distribution, metabolism, and excretion) properties with minimal off-target effects. These findings support its continued development as a pharmaceutical intermediate and warrant further investigation into its direct therapeutic applications.
Looking forward, the unique structural features of Tert-butyl 3-({benzyl[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate continue to inspire novel applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and as a scaffold for covalent inhibitor development. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important tool in medicinal chemistry for years to come.
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